Methyl 3-propoxyisoxazole-5-carboxylate
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Overview
Description
Methyl 3-propoxyisoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-propoxyisoxazole-5-carboxylate typically involves the cycloaddition reaction of nitrile oxides with olefins or alkynes. One common method is the [2+3] cycloaddition of nitrile oxides with methyl crotonate derivatives, which leads to the formation of the desired isoxazole derivative . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-propoxyisoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic systems.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include tert-butyl nitrite and isoamyl nitrite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like N-hydroxyl-4-toluenesulfonamide are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 3-propoxyisoxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of methyl 3-propoxyisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and functional groups present on the compound.
Comparison with Similar Compounds
- Methyl 3-methoxyisoxazole-5-carboxylate
- Methyl 3-ethoxyisoxazole-5-carboxylate
- Methyl 3-butoxyisoxazole-5-carboxylate
Comparison: Methyl 3-propoxyisoxazole-5-carboxylate is unique due to its specific propoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkoxy groups, it may exhibit different solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C8H11NO4 |
---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
methyl 3-propoxy-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C8H11NO4/c1-3-4-12-7-5-6(13-9-7)8(10)11-2/h5H,3-4H2,1-2H3 |
InChI Key |
YEOGSVGZLGGIHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NOC(=C1)C(=O)OC |
Origin of Product |
United States |
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